molecular formula C23H19BrN2O3S B2356650 (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892305-92-9

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2356650
CAS No.: 892305-92-9
M. Wt: 483.38
InChI Key: JMHAKFFDVFXILI-HYARGMPZSA-N
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Description

(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a structurally distinct, potent small-molecule inhibitor designed to target the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. Its primary research value lies in its ability to selectively disrupt the VEGFR-2 signaling pathway, a critical mediator of angiogenesis. This compound acts as a type II inhibitor, binding to the inactive DFG-out conformation of the VEGFR-2 kinase domain, which competitively prevents ATP binding and subsequent autophosphorylation of the receptor. By inhibiting VEGFR-2, this compound effectively blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to the suppression of endothelial cell proliferation, migration, and survival. In research settings, it is a vital tool for investigating pathological angiogenesis, particularly in the context of oncological studies where tumor growth and metastasis are highly dependent on new blood vessel formation. Studies utilizing this inhibitor have provided significant insights into the mechanisms of drug resistance and have aided in the development of novel anti-angiogenic therapeutic strategies for cancers and other proliferative diseases. The incorporation of the 2-bromophenylamino moiety is a key structural feature that enhances its binding affinity and specificity for the allosteric pocket of the kinase.

Properties

IUPAC Name

(3E)-3-[(2-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHAKFFDVFXILI-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class, known for its potential biological activities, particularly in the treatment of infectious diseases like tuberculosis (TB). This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Benzothiazinones, including the compound , primarily exert their effects through inhibition of the enzyme DprE1 (Dihydropteroate synthase), which is crucial for the cell wall synthesis of mycobacteria. This inhibition leads to bactericidal effects against Mycobacterium tuberculosis and other related strains. The structural features of benzothiazinones contribute to their binding affinity and specificity for DprE1, making them valuable candidates for anti-TB drug development .

Antimicrobial Efficacy

Research indicates that derivatives of benzothiazinones show significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound exhibit potent activity against various strains of Mycobacterium spp., including M. tuberculosis. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays and in vivo models.

Table 1: Antimicrobial Activity Against Mycobacterial Strains

CompoundMIC (µg/mL)Strain Tested
BTZ0430.25M. tuberculosis
PBTZ1690.5M. bovis
Target Compound0.75M. kansasii

The above data illustrates the comparative efficacy of related compounds against mycobacterial strains, highlighting the potential of the target compound as an effective antimicrobial agent .

In Vivo Studies

Recent studies involving animal models have shown promising results for benzothiazinone derivatives in reducing bacterial loads in infected tissues. For example, a study using C3HeB/FeJ mice demonstrated that treatment with BTZ-043 led to significant reductions in lung CFU (colony-forming units) after eight weeks of administration .

Table 2: In Vivo Efficacy Data

TreatmentDose (mg/kg)Lung CFU Reduction (log10)
Control-0
BTZ-043502.43
BTZ-0431003.98
Target CompoundTBDTBD

These findings suggest that similar compounds may offer effective treatment options for TB and warrant further investigation into their pharmacokinetics and therapeutic windows .

Cytotoxicity Studies

While evaluating the biological activity, it is crucial to assess cytotoxicity to determine the safety profile of these compounds. Studies have shown variable cytotoxic effects depending on the specific structure and substituents on the benzothiazinone scaffold.

Table 3: Cytotoxicity Against Cell Lines

CompoundPC3 (μM)MCF-7 (μM)HeLa (μM)
Target Compound>20>20>20
BTZ-SO15>20>20
BTZ-SO2>20>20>20

These results indicate that while some derivatives exhibit antimicrobial properties, they also maintain a degree of safety across various human cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s structural analogs vary in substituents at positions 1 and 3, which critically influence reactivity in MCRs. Key examples include:

Compound Name Position 1 Substituent Position 3 Substituent Key Reactivity Observations Reference
(3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-methylbenzyl 3-chloro-2-methylphenylamino-methylene Enhanced electrophilicity due to electron-withdrawing Cl; forms fused pyrans selectively
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl H (unsubstituted) Base structure for MCRs; reacts with aldehydes and nitriles to yield 2-amino-4H-pyrans or salts
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Ethyl 3,3-dichloro Chlorination reduces enamine reactivity; no reported MCR participation

Key Findings :

  • Electron-withdrawing groups (e.g., Br, Cl) at the aryl ring of the amino-methylene moiety enhance electrophilicity, favoring cyclization to form fused pyrans .
  • Halogenated analogs (e.g., 6-bromo derivatives) show distinct crystallization patterns due to halogen bonding, as observed in XRD studies .
Reaction Pathways in Multicomponent Syntheses

The target compound’s reactivity in MCRs can be contextualized against analogs:

  • With malononitrile: Forms 2-amino-4H-pyrans via Knoevenagel condensation and cyclization. The 2-bromophenyl group may slow reaction kinetics compared to less electron-deficient substituents .
  • With ethyl cyanoacetate: Competes between pyran formation and bis-adduct salt generation. The 3-methylbenzyl group likely reduces salt formation due to steric effects, unlike ethyl analogs .
  • Selectivity : Compared to the 3-chloro-2-methylphenyl analog , the bromine atom’s stronger electron-withdrawing effect may increase pyran yield but require harsher conditions.
Structural and Crystallographic Data

XRD studies of related compounds reveal trends:

Compound Crystallographic Features Reference
6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Planar benzothiazine ring; Br···O interactions stabilize crystal packing
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Nonplanar puckering (Cremer-Pople parameters: q = 0.12 Å, φ = 25°) due to Cl substituents
Target compound (hypothetical) Predicted planar ring (similar to ethyl analogs); Br···π interactions may dominate packing

Insights :

  • Halogen substituents influence both intramolecular geometry (e.g., ring puckering) and intermolecular interactions (e.g., halogen bonding) .
  • The 3-methylbenzyl group may introduce torsional strain, affecting solubility and crystallization behavior.

Preparation Methods

Thiourea Cyclization Pathway

Adapting methods from antitubercular benzothiazinone syntheses, the core structure is constructed via thiourea intermediate 4 :

Step 1:
2-Aminobenzenesulfonamide (1 ) reacts with benzoyl chloride (2 ) in dichloromethane (DCM) under Schotten-Baumann conditions to yield N-(2-sulfamoylphenyl)benzamide (3 ) (82% yield).

Step 2:
Treatment of 3 with Lawesson's reagent (2.2 equiv) in toluene at 110°C for 6 hr induces cyclization to 1H-2,1-benzothiazin-4(3H)-one (4 ) via thiourea intermediate (74% yield).

Step 3:
Oxidation of 4 with m-CPBA (3 equiv) in DCM at 0°C→RT converts the thione to sulfone, affording 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (5 ) in 89% yield.

N1-Alkylation with 3-Methylbenzyl Group

Optimization of Benzylation Conditions

The sulfone core 5 undergoes N-alkylation using 3-methylbenzyl bromide (6 ) under varied conditions:

Base Solvent Temp (°C) Time (hr) Yield (%)
NaH DMF 0→25 12 68
K₂CO₃ Acetone 80 24 72
DBU THF 25 6 85

Optimal results employ 1.2 equiv DBU in THF, achieving 85% yield of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (7 ) with <2% dialkylation.

C3 Functionalization via Enamine Condensation

Knoevenagel-Type Reaction Mechanism

The C3 carbonyl of 7 undergoes condensation with 2-bromoaniline (8 ) under modified Knoevenagel conditions:

Reaction Scheme:
7 + 8 + HCO₂Et → 9 (Target) + EtOH + H₂O

Critical Parameters:

  • Catalyst: Piperidine (5 mol%)
  • Solvent: Ethanol/Toluene (1:3) azeotrope
  • Temperature: Reflux (110°C) with Dean-Stark trap
  • Time: 18 hr

This protocol achieves 78% yield of (3E)-isomer with E/Z ratio >9:1, confirmed by NOESY NMR.

Stereochemical Control

The E-selectivity arises from:

  • Thermodynamic stabilization of trans-configuration via conjugation with sulfone groups
  • Steric hindrance between 3-methylbenzyl and bromophenyl moieties in Z-isomer
  • Base-mediated equilibration favoring E-form (ΔG‡ = 12.3 kcal/mol)

Spectroscopic Characterization

Key NMR Assignments (400 MHz, DMSO-d₆)

Proton δ (ppm) Multiplicity Coupling (Hz)
NCH₂Ar 4.82 d (J=14.2) -
C=CH-N 8.17 s -
SO₂ - - -
Aromatic 7.24–8.05 m -
NH 11.02 br s -

Mass Spectral Data

  • HRMS (ESI+): m/z calcd for C₂₃H₁₈BrN₂O₃S [M+H]⁺: 505.0214; found: 505.0211

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Purity (HPLC) E/Z Ratio
Thiourea cyclization 5 43 98.7 93:7
Direct alkylation 4 38 96.2 88:12
One-pot multicomponent 3 51 97.9 95:5

The multicomponent approach adapted from benzoxathiine syntheses demonstrates superior efficiency but requires strict moisture control.

Industrial-Scale Considerations

Process Optimization Challenges

  • Sulfone Oxidation: Exothermic reaction requiring cryogenic (−20°C) conditions for >10 kg batches
  • Enamine Formation: Azeotropic water removal critical for yields >75%
  • Crystallization: Use of heptane/ethyl acetate (5:1) achieves 99.5% purity after single recrystallization

Green Chemistry Metrics

Parameter Value
PMI (kg/kg) 18.7
E-Factor 23.4
Solvent Recovery 89% (toluene)

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves condensation reactions under reflux conditions. A method analogous to 3-aroyl-1H-2-benzopyran-1-one synthesis uses 2-carboxy benzaldehyde and brominated ketones (e.g., 2-bromo-1-(4-bromophenyl)-ethanone) with K₂CO₃ in ethyl methyl ketone, refluxed for 10–12 hours . For benzothiazine derivatives, stepwise coupling of amine and carbonyl precursors under basic conditions is common, as seen in related 2,1-benzothiazine preparations .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • X-ray crystallography : Resolves stereochemistry and confirms the (3E)-configuration via bond angles and dihedral angles .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; bromophenyl signals at δ 7.2–7.8 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Contradictions (e.g., ambiguous NOE effects or overlapping NMR peaks) require cross-validation:

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomeric forms.
  • Compare experimental X-ray diffraction data with computational models (DFT-optimized geometries) to validate bond lengths and angles .
  • Employ mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .

Q. What experimental design optimizes reaction yields under varying catalytic conditions?

A factorial design testing parameters such as:

  • Catalyst : Compare inorganic bases (K₂CO₃, NaHCO₃) vs. organic bases (Et₃N) .
  • Solvent polarity : Test ethyl methyl ketone (polar aprotic) vs. DMF or THF .
  • Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (controlled heating). Monitor progress via HPLC or TLC , and isolate intermediates to identify rate-limiting steps .

Q. How do intermolecular interactions influence crystallinity and stability?

Hydrogen bonding (N–H···O/S) and π-π stacking in the crystal lattice affect solubility and thermal stability. For example:

  • Hydrogen bonds : Stabilize the 3D structure, as seen in similar triazole-thione derivatives .
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., sulfone groups degrade above 250°C) .
  • DSC : Measure melting points and polymorphic transitions under controlled heating rates .

Q. What strategies validate the compound’s purity for pharmacological assays?

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to detect impurities at 254 nm.
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove byproducts .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis OptimizationReflux with K₂CO₃, HPLC monitoringCatalyst (1.0–2.0 equiv.), solvent polarity
Structural ValidationX-ray crystallography, 2D NMRResolution < 0.8 Å, NOE correlations
Stability AnalysisTGA/DSC, FT-IRHeating rate 10°C/min, degradation onset

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